N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not detailed in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” are not detailed in the available resources, pyrimidines are known to participate in a variety of chemical reactions .Scientific Research Applications
Anticancer Activities
The compound has shown potent cytotoxic activity against various cancer cell lines. For instance, it has been tested against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) using MTT assay . Compounds with similar structures have exhibited excellent activity in all cell lines .
Molecular Docking Studies
Molecular docking studies have been performed on this compound using the AutoDock technique . This helps in understanding the interaction of the compound with biological targets and can aid in the design of more potent and selective drugs.
Synthesis of Hybrid Molecules
The compound is used in the synthesis of hybrid molecules of thiazolopyrimidine . These hybrid molecules have been characterized and confirmed using spectroscopic techniques .
Rearrangement into Triazolo[4,3-a]pyrimidines
The compound can undergo rearrangement into triazolo[4,3-a]pyrimidines when reduced with NaBH4 in the presence of V2O5 . This rearrangement proceeds through a cage intermediate or a transition state .
Antiproliferative Activity
Triazolo[4,3-a]pyrimidines, which can be prepared from the compound, have shown antiproliferative activity against HePG-2 and MCF-7 cell lines .
Cytotoxic Activity
Triazolo[4,3-a]pyrimidines derived from the compound have demonstrated cytotoxic activity on the human liver carcinoma cell line (HEPG2) .
Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could potentially include “N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”.
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases , suggesting that they might interact with various enzymes and receptors in the body.
Mode of Action
Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . The exact interaction of N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide with its targets would depend on the specific molecular structure of the target and the compound itself.
Biochemical Pathways
Thiazolopyrimidines are known to exhibit a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-12-6-4-11(5-7-12)18-14(20)13-8-17-16-19(15(13)21)9-10(2)23-16/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONEBLTDFCJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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